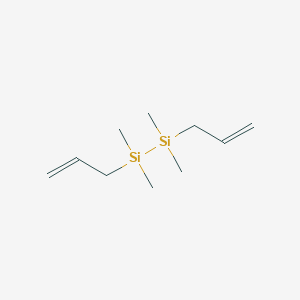

1,2-Di(prop-2-enyl)-tetramethyldisilane

説明

1,2-Di(prop-2-enyl)-tetramethyldisilane is an organosilicon compound featuring a disilane backbone (Si–Si bond) substituted with four methyl groups and two prop-2-enyl (allyl) groups. Its molecular structure combines the rigidity of the tetramethyldisilane core with the unsaturated allyl substituents, which confer reactivity for applications such as polymer crosslinking, organometallic synthesis, or photoluminescent material precursors .

特性

CAS番号 |

18645-49-3 |

|---|---|

分子式 |

C10H22Si2 |

分子量 |

198.45 g/mol |

IUPAC名 |

[dimethyl(prop-2-enyl)silyl]-dimethyl-prop-2-enylsilane |

InChI |

InChI=1S/C10H22Si2/c1-7-9-11(3,4)12(5,6)10-8-2/h7-8H,1-2,9-10H2,3-6H3 |

InChIキー |

YKBHBENPDUXKBK-UHFFFAOYSA-N |

SMILES |

C[Si](C)(CC=C)[Si](C)(C)CC=C |

正規SMILES |

C[Si](C)(CC=C)[Si](C)(C)CC=C |

同義語 |

1,2-Di(prop-2-enyl)-tetramethyldisilane |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Disilanes

The following disilane derivatives are compared based on substituent effects, physical properties, and applications:

1,2-Divinyltetramethyldisilane (CAS 1450-29-9)

- Substituents : Two vinyl (ethenyl, CH₂=CH–) groups.

- Key Differences: Vinyl groups are shorter and less sterically demanding than prop-2-enyl groups.

- Applications : Used in synthesizing silicon-containing polymers and ligands for photoluminescent copper(I) complexes .

- Reactivity : Vinyl groups undergo hydrosilylation and polymerization but are less prone to allylic rearrangements compared to prop-2-enyl substituents .

1,1,2,2-Tetramethyl-1,2-diphenyldisilane (CAS 1145-98-8)

- Substituents : Two phenyl (C₆H₅–) groups.

- Key Differences : Bulky aryl groups increase molecular weight (270.52 g/mol) and enhance thermal stability. The π-conjugation of phenyl rings may improve electronic delocalization in materials science applications .

- Applications : Stabilizing agent in high-temperature polymers or as a precursor for silicon-carbide ceramics .

1,2-Bis(dimethylamino)tetramethyldisilane

- Substituents: Two dimethylamino (N(CH₃)₂–) groups.

- Key Differences: Amino groups act as strong σ-donors, making this compound a ligand in transition-metal catalysts (e.g., zirconium complexes for olefin polymerization) .

- Reactivity : Participates in transamination reactions and forms chelates with metals, contrasting with the electrophilic allyl groups in the target compound .

1,2-Dichlorotetramethyldisilane (CAS 4342-61-4)

- Substituents : Two chlorine atoms.

- Key Differences : Highly reactive due to labile Si–Cl bonds (boiling point: 148–149°C, density: 1.005 g/mL). Serves as a precursor for synthesizing substituted disilanes via nucleophilic substitution .

- Applications: Intermediate in organosilicon synthesis, including the preparation of disilanylene-bridged ligands .

Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane (CAS 332343-84-7)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。